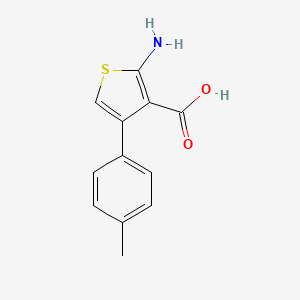
5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine: , often abbreviated as Azido-uridine , is a modified nucleoside It combines a uridine base (a pyrimidine nucleoside) with an azido group (N₃) attached to the 5’-position of the ribose sugar
准备方法
a. Synthetic Routes: Several synthetic routes exist for preparing Azido-uridine. One common approach involves the azidation of uridine via nucleophilic substitution. Here are the steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected (usually with a silyl group) to prevent unwanted reactions at this position.
Azidation: The 5’-protected uridine is treated with sodium azide (NaN₃) to introduce the azido group.
Deprotection: The silyl protecting group is removed, yielding Azido-uridine.
b. Industrial Production: While research laboratories typically use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for Azido-uridine are not widely documented. advancements in nucleoside synthesis and enzymatic approaches could facilitate large-scale production.
化学反应分析
Azido-uridine can participate in various chemical reactions:
Oxidation: The uridine base can undergo oxidation reactions, leading to various oxidation states.
Reduction: Reduction of the azido group can yield amino groups or other functional groups.
Substitution: The azido group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like triethylamine, acetic anhydride, and azide salts are commonly used. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the specific reaction and the position of modification.
科学研究应用
a. Chemistry:
Bioconjugation: Azido-uridine serves as a valuable tool for bioorthogonal chemistry. It can be selectively labeled with alkyne or cyclooctyne tags via click chemistry.
Protein Synthesis: Azido-uridine can be incorporated into RNA during transcription, allowing site-specific labeling of RNA molecules.
Metabolic Labeling: Researchers use Azido-uridine to label newly synthesized RNA in cells. Click reactions with fluorescent probes enable visualization of RNA dynamics.
RNA Imaging: Azido-uridine incorporation facilitates live-cell imaging of RNA localization and transport.
Antiviral Potential: Azido-uridine analogs have been investigated as potential antiviral agents due to their interference with viral RNA synthesis.
Cancer Therapy: Azido-uridine derivatives may selectively target cancer cells by exploiting differences in RNA metabolism.
Diagnostic Assays: Azido-uridine-based assays can detect RNA synthesis and turnover.
Drug Development: Understanding its effects on RNA metabolism may lead to novel drug targets.
作用机制
The exact mechanism of Azido-uridine’s effects varies based on its application. In RNA labeling, it incorporates into nascent RNA during transcription. In antiviral studies, it disrupts viral RNA synthesis. Further research is needed to elucidate specific molecular targets and pathways.
相似化合物的比较
Azido-uridine stands out due to its azido modification, which enables bioorthogonal labeling. Similar compounds include other modified nucleosides (e.g., 5-methyluridine, 5-fluorouridine), but their distinct properties set Azido-uridine apart.
属性
分子式 |
C15H21N5O10 |
|---|---|
分子量 |
431.35 g/mol |
IUPAC 名称 |
1-[5-[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H21N5O10/c16-19-18-8-11(25)9(23)5(3-21)30-14(8)28-4-6-10(24)12(26)13(29-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,17,22,27) |
InChI 键 |
UBCWCJNMBJROTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)

![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)



![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol](/img/structure/B12068740.png)

